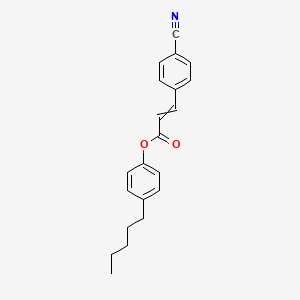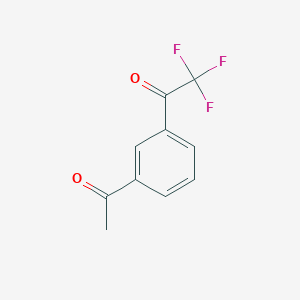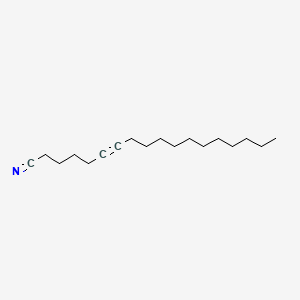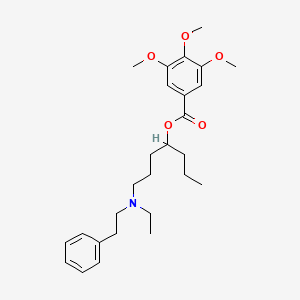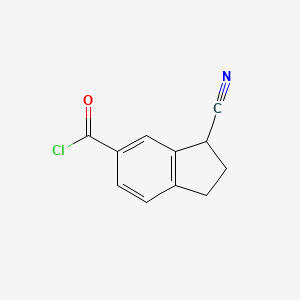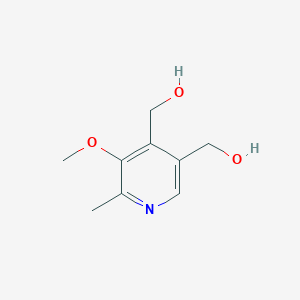
(5-Methoxy-6-methylpyridine-3,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methylpyridoxine is a derivative of vitamin B6, specifically a methylated form of pyridoxine. It is a neurotoxin found naturally in the seeds of Ginkgo biloba, a tree species known for its medicinal properties. This compound is known for its ability to inhibit the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system .
準備方法
Synthetic Routes and Reaction Conditions
3-O-Methylpyridoxine can be synthesized through various chemical routes. One common method involves the methylation of pyridoxine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-O-Methylpyridoxine often involves extraction from Ginkgo biloba seeds. The seeds are subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. The extraction process is optimized to maximize yield and purity, often involving specific temperature and pH conditions .
化学反応の分析
Types of Reactions
3-O-Methylpyridoxine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 3-O-Methylpyridoxine to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridoxine derivatives.
科学的研究の応用
3-O-Methylpyridoxine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyridoxine derivatives.
Biology: Investigated for its effects on neurotransmitter synthesis and its role as a neurotoxin.
Medicine: Studied for its potential therapeutic effects and toxicity in various medical conditions.
Industry: Used in the production of dietary supplements and pharmaceuticals derived from Ginkgo biloba .
作用機序
3-O-Methylpyridoxine exerts its effects by inhibiting the enzyme glutamate decarboxylase, which is responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This inhibition leads to a decrease in GABA levels, resulting in neurotoxic effects such as seizures. The compound also affects other neurotransmitter pathways, including those involving serotonin and dopamine .
類似化合物との比較
Similar Compounds
4’-O-Methylpyridoxine (Ginkgotoxin): Another methylated derivative of pyridoxine found in Ginkgo biloba.
5’-O-Methylpyridoxine: A similar compound with a different methylation position.
Pyridoxine (Vitamin B6): The parent compound from which these derivatives are formed .
Uniqueness
3-O-Methylpyridoxine is unique due to its specific methylation position, which significantly alters its biological activity compared to other pyridoxine derivatives. Its ability to inhibit GABA synthesis and induce neurotoxic effects sets it apart from other similar compounds .
特性
CAS番号 |
633-72-7 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-5-methoxy-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO3/c1-6-9(13-2)8(5-12)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 |
InChIキー |
KHUNHYCUXIEXSO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1OC)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


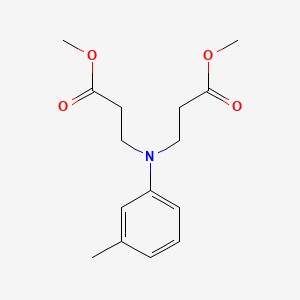
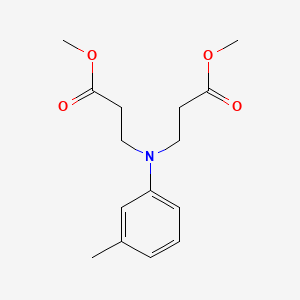
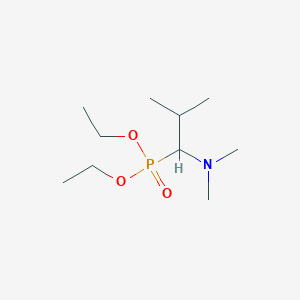
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
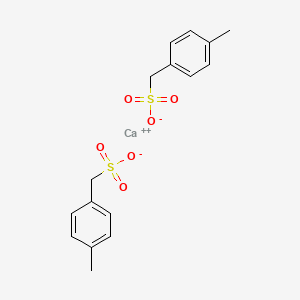
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

